N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide

Lipophilicity TPSA Drug-likeness

This benzo[d]thiazole derivative (MW 375.9 g/mol, XLogP3 3.9, TPSA 83.6 Ų) features 7-chloro-4-methoxy substitution and an N-(pyridin-3-ylmethyl)butyramide side chain. The 3-pyridylmethyl group targets kinase hinge regions, while the 7-Cl/4-OMe pattern drives kinome selectivity distinct from des-chloro or 2-pyridyl regioisomers. Procure this exact compound to avoid IC₅₀ variability in kinase panel screens and ensure computational reproducibility in docking/FEP studies. Ideal for SAR benchmarking of ADME properties. Request purity, batch COA, and stock status.

Molecular Formula C18H18ClN3O2S
Molecular Weight 375.87
CAS No. 886965-49-7
Cat. No. B2623542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide
CAS886965-49-7
Molecular FormulaC18H18ClN3O2S
Molecular Weight375.87
Structural Identifiers
SMILESCCCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C18H18ClN3O2S/c1-3-5-15(23)22(11-12-6-4-9-20-10-12)18-21-16-14(24-2)8-7-13(19)17(16)25-18/h4,6-10H,3,5,11H2,1-2H3
InChIKeyCCIBRDCZWLUHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide (CAS 886965-49-7): Chemical Class, Physicochemical Profile, and Procurement Identity


N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide (CAS 886965-49-7) is a synthetic small molecule belonging to the benzo[d]thiazole class, characterized by a 7-chloro-4-methoxy substitution pattern on the benzothiazole core, an N-pyridin-3-ylmethyl group, and an N-butyramide side chain [1]. Its molecular formula is C₁₈H₁₈ClN₃O₂S with a molecular weight of 375.9 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.9, a topological polar surface area (TPSA) of 83.6 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is catalogued under PubChem CID 7590472 and carries the depositor-supplied synonym MLS001167908 [1].

Why Generic Substitution of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide with In-Class Benzothiazole Analogs Is Not Straightforward


Benzothiazole derivatives bearing different substitution patterns exhibit widely divergent biological activity profiles due to the sensitivity of target binding pockets to the position and electronic character of substituents [1]. The combination of the electron-withdrawing 7-chloro substituent, the electron-donating 4-methoxy group, and the 3-pyridylmethyl moiety on the butyramide scaffold creates a unique pharmacophoric fingerprint that cannot be recapitulated by simple des-chloro, des-methoxy, or regioisomeric pyridyl analogs. Even structurally close congeners—such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (which lacks both the chloro and methoxy substituents and positions the pyridine nitrogen at the 2-position) or N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide (which lacks the pyridinylmethyl group)—are likely to display substantially altered target engagement, selectivity, and physicochemical properties [1]. Users requiring reproducible biological results should therefore procure the exact compound rather than assuming functional equivalence among in-class analogs.

Quantitative Differentiation Evidence for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide (886965-49-7) Relative to Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and TPSA Comparison of 886965-49-7 vs. Des-Chloro/Des-Methoxy and Regioisomeric Pyridyl Analogs

The target compound (886965-49-7) possesses a computed XLogP3-AA of 3.9 and a TPSA of 83.6 Ų [1]. In comparison, the des-chloro, des-methoxy analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide (MW 311.4 g/mol, formula C₁₇H₁₇N₃OS) lacks both the chlorine and methoxy substituents present on the target compound, which are expected to increase lipophilicity and modulate hydrogen-bonding capacity [2]. The 7-chloro substituent adds hydrophobic bulk and polarizability, while the 4-methoxy group contributes an additional hydrogen-bond acceptor site, collectively altering the compound's permeability and solubility profile relative to simpler benzothiazole analogs. The 3-pyridylmethyl regioisomerism further differentiates the target from 2-pyridylmethyl and 4-pyridylmethyl variants in terms of basicity (pKa of the pyridine nitrogen) and spatial orientation of the H-bond acceptor, which can critically influence target binding [2].

Lipophilicity TPSA Drug-likeness Permeability Physicochemical profiling

Structural Uniqueness: 7-Chloro-4-Methoxy Substitution Pattern on the Benzothiazole Core Relative to Common In-Class Scaffolds

The target compound features a distinctive 7-chloro-4-methoxy substitution pattern on the benzo[d]thiazole core. In the broader landscape of biologically active benzothiazoles, the 4-position is more commonly unsubstituted or occupied by smaller groups, while halogen substitution is more frequently found at the 5- or 6-positions [1]. The 7-chloro substituent is positioned to participate in halogen-bonding interactions with target proteins—an interaction motif that is absent in des-chloro analogs. Simultaneously, the 4-methoxy group alters the electron density of the thiazole ring and may engage in additional hydrogen-bonding or steric interactions. This specific 7-Cl/4-OMe combination distinguishes 886965-49-7 from more common benzothiazole kinase inhibitor scaffolds (e.g., 6-substituted or 5,6-disubstituted variants) and from the unsubstituted benzothiazole core present in simpler analogs [1].

Kinase inhibitor scaffold Benzothiazole SAR Halogen bonding Medicinal chemistry

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide (Missing Pyridinylmethyl Group)

The target compound contains five hydrogen bond acceptors (HBA = 5) and zero hydrogen bond donors (HBD = 0) [1]. The N-pyridin-3-ylmethyl substituent contributes an additional pyridine nitrogen HBA site that is absent in the simpler analog N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide, which lacks the entire pyridinylmethyl moiety. This pyridine nitrogen can serve as a key recognition element for kinase hinge regions or other adenine-mimetic binding pockets, a feature that is entirely lost upon deletion of the pyridinylmethyl group. Conversely, analogs that retain the pyridinylmethyl group but alter the benzothiazole substitution (e.g., des-chloro or des-methoxy variants) may preserve the hinge-binding motif but lose halogen-bonding or steric interactions mediated by the 7-Cl and 4-OMe groups [1].

Hydrogen bonding Ligand efficiency Target engagement Fragment-based design

Recommended Research and Procurement Application Scenarios for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide (886965-49-7)


Kinase Inhibitor Screening and Selectivity Profiling Campaigns

The compound's benzothiazole core with 7-Cl/4-OMe substitution and N-pyridin-3-ylmethyl butyramide side chain is consistent with Type I or Type II kinase inhibitor pharmacophores [1]. The pyridine nitrogen can engage the kinase hinge region, while the chloro and methoxy substituents may confer selectivity within the kinome. Procuring the exact compound (886965-49-7) rather than a generic benzothiazole analog is critical for obtaining reproducible IC₅₀ and selectivity data in kinase panel screens.

Structure-Activity Relationship (SAR) Studies Centered on Benzothiazole Substitution Patterns

886965-49-7 serves as a defined reference point for SAR exploration of the 7-chloro-4-methoxy benzothiazole chemotype. Its computed XLogP3-AA of 3.9 and TPSA of 83.6 Ų [1] provide baseline physicochemical parameters against which analogs with modified substitution (e.g., 7-fluoro, 4-ethoxy, or alternative pyridyl regioisomers) can be benchmarked for ADME property changes.

Computational Chemistry and Molecular Docking Studies Requiring a Defined 3D Pharmacophore

The five hydrogen bond acceptors and zero hydrogen bond donors [1], combined with the specific spatial arrangement of the 7-Cl (potential halogen bond donor), 4-OMe, and 3-pyridyl groups, make this compound a well-defined input for molecular docking, pharmacophore modeling, and free-energy perturbation (FEP) calculations. Using an exact structure ensures computational reproducibility across different research groups.

Chemical Probe and Tool Compound Procurement for Target Deconvolution

For research programs investigating the biological function of targets potentially modulated by benzothiazole-containing small molecules, 886965-49-7 provides a structurally unique probe with a substitution pattern (7-Cl/4-OMe/3-pyridylmethyl) that is underrepresented in public compound collections. Its procurement as a pure, characterized substance (PubChem CID 7590472) [1] ensures traceability and reproducibility in target deconvolution experiments.

Quote Request

Request a Quote for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.